4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a 4-chlorobenzylsulfonyl group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Similar compounds have been reported to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Compounds that inhibit pkb are known to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in cell proliferation and survival, and its deregulation is a common molecular pathology in many human cancers .
Pharmacokinetics
Similar compounds have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been reported to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors. For instance, a common method involves the hydrogenation of pyridine derivatives or the cyclization of amino alcohols.
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Introduction of the 4-Chlorobenzylsulfonyl Group: : The piperidine intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 4-chlorobenzyl group. This is followed by sulfonylation using reagents like sulfonyl chlorides under basic conditions.
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Attachment to the Pyrimidine Ring: : The final step involves the coupling of the functionalized piperidine with a pyrimidine derivative. This can be achieved through nucleophilic substitution reactions where the piperidine acts as a nucleophile attacking a halogenated pyrimidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The pyrimidine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, where nucleophiles replace halogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic agent targeting specific receptors or enzymes involved in disease pathways.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-((1-(Benzylsulfonyl)piperidin-3-yl)oxy)pyrimidine: Lacks the chlorine atom, which may affect its binding affinity and specificity.
4-((1-((4-Methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine: Substitution of the chlorine with a methyl group, potentially altering its pharmacokinetic properties.
4-((1-((4-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine: Fluorine substitution, which can influence its metabolic stability and bioavailability.
Uniqueness
The presence of the 4-chlorobenzylsulfonyl group in 4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine imparts unique electronic and steric properties, potentially enhancing its interaction with specific biological targets compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c17-14-5-3-13(4-6-14)11-24(21,22)20-9-1-2-15(10-20)23-16-7-8-18-12-19-16/h3-8,12,15H,1-2,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQFFCPBCJDFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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